molecular formula C22H16N2O2S4 B4538393 5,5'-(1,2-ethanediylidene)bis(3-benzyl-2-thioxo-1,3-thiazolidin-4-one)

5,5'-(1,2-ethanediylidene)bis(3-benzyl-2-thioxo-1,3-thiazolidin-4-one)

Cat. No. B4538393
M. Wt: 468.6 g/mol
InChI Key: UUROCNIJGRUBIA-MJZABRMRSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including the target compound, often involves multi-component reactions or condensation processes. For instance, similar compounds are synthesized by condensing aldehydes with thioglycolic acid and appropriate amines in a one-pot, multi-component reaction or through the reaction of (±) α-mercaptopropionic acid with N,N'-di(3-fluorobenzyliden)ethylenediamine, leading to derivatives with potential anti-inflammatory and analgesic activities (Vigorita et al., 2001).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been studied using X-ray diffraction, NMR, and molecular modeling techniques. These studies reveal that the configuration of substituents and the stereochemistry play a crucial role in determining the compound's biological activity. For example, structural and conformational studies on similar derivatives indicate the importance of the configuration of the 2,2' centers and the substitution at C2, C2' (Benetollo et al., 1998).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, including cycloaddition, condensation, and alkylation, leading to a wide range of compounds with different properties. For instance, the condensation of thiazolidinone derivatives with terephthalaldehyde has been explored, yielding compounds with potential antimicrobial activity (Metwally, 2008).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystallographic analysis provides insights into the arrangement of molecules in the solid state, highlighting the role of hydrogen bonding and other intermolecular interactions in stabilizing the crystal structure (Delgado et al., 2005).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including reactivity, stability, and functional group transformations, are central to their applications in various fields. The synthesis and characterization of these compounds, including their reactivity towards different reagents, have been extensively studied. For example, novel bis(thiazolidin-4-ones) linked to aliphatic or aromatic spacers have been synthesized and evaluated for their anticancer activity, demonstrating the potential of these compounds in medicinal chemistry applications (Hebishy et al., 2020).

properties

IUPAC Name

(5Z)-3-benzyl-5-[(2E)-2-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S4/c25-19-17(29-21(27)23(19)13-15-7-3-1-4-8-15)11-12-18-20(26)24(22(28)30-18)14-16-9-5-2-6-10-16/h1-12H,13-14H2/b17-11-,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUROCNIJGRUBIA-MJZABRMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-benzyl-5-[(2E)-2-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-(1,2-ethanediylidene)bis(3-benzyl-2-thioxo-1,3-thiazolidin-4-one)
Reactant of Route 2
5,5'-(1,2-ethanediylidene)bis(3-benzyl-2-thioxo-1,3-thiazolidin-4-one)
Reactant of Route 3
Reactant of Route 3
5,5'-(1,2-ethanediylidene)bis(3-benzyl-2-thioxo-1,3-thiazolidin-4-one)
Reactant of Route 4
5,5'-(1,2-ethanediylidene)bis(3-benzyl-2-thioxo-1,3-thiazolidin-4-one)

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